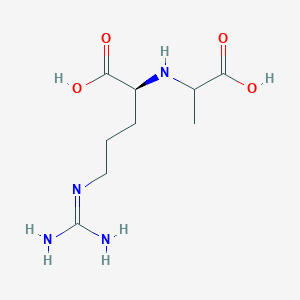

N2-(1-Carboxyethyl)-L-arginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-(D-1-Carboxyethyl)-L-arginine is an alanine derivative.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

N2-(1-Carboxyethyl)-L-arginine serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with tailored functionalities. For instance, oxidation reactions can yield oxo derivatives while substitution reactions can introduce different functional groups under controlled conditions.

Industrial Production

The compound is also utilized in industrial applications where it acts as a precursor in the synthesis of biochemical products. Biotechnological processes involving genetically engineered microorganisms are employed to produce this compound on a larger scale.

Biological Applications

Metabolic Pathways

Research has highlighted the role of this compound in metabolic pathways. Studies indicate that it influences T cell metabolism, enhancing survival and anti-tumor activity. In a study utilizing high-resolution mass spectrometry, it was found that elevated levels of L-arginine (and its derivatives) could shift T cell metabolism from glycolysis to oxidative phosphorylation, promoting the generation of memory-like T cells with improved anti-tumor responses .

Immunomodulation

The compound's interaction with enzymes and receptors suggests potential immunomodulatory effects. By modulating intracellular arginine levels, this compound can impact T cell fitness and survival, which are critical for effective immune responses .

Medical Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound, particularly in conditions involving immune dysfunction or cancer. The compound's ability to enhance T cell survival and function positions it as a potential candidate for immunotherapy strategies .

Diabetic Complications

Recent studies have explored the relationship between this compound and diabetic complications. It has been implicated in pathways that detoxify harmful metabolites associated with diabetes, suggesting that it may play a protective role against diabetic neuropathy and nephropathy by modulating arginine metabolism .

Case Studies

- T Cell Activation Study : A study demonstrated that increasing L-arginine levels significantly enhanced the survival of activated T cells in mice models. Mice receiving L-arginine supplements exhibited a threefold increase in specific T cell populations compared to controls .

- Diabetic Neuropathy Research : Research indicated that individuals with diabetic neuropathy had lower frequencies of certain alleles associated with arginine metabolism. This suggests that this compound may influence metabolic pathways relevant to diabetic complications .

Propiedades

Fórmula molecular |

C9H18N4O4 |

|---|---|

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

(2S)-2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1 |

Clave InChI |

IMXSCCDUAFEIOE-GDVGLLTNSA-N |

SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

SMILES isomérico |

CC(C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canónico |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

Sinónimos |

N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.